Product packaging for 4-Ethynyl-2-fluoro-1-isobutoxybenzene(Cat. No.:)

4-Ethynyl-2-fluoro-1-isobutoxybenzene

Cat. No.: B8122595
M. Wt: 192.23 g/mol
InChI Key: OLQXEWUOBQCQCL-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoro-1-isobutoxybenzene (CAS 2748429-62-9) is a fluorinated aromatic compound of high value in medicinal chemistry and drug discovery research. This specialty chemical serves as a versatile synthetic building block, particularly for the construction of more complex fluorine-containing scaffolds . Its molecular structure, which incorporates both an ethynyl group and a fluorine atom on a benzene ring, is designed for use in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the modular synthesis of diverse molecular architectures. The inclusion of fluorine atoms into drug candidates is a well-established strategy in modern pharmaceuticals, as it can profoundly influence a molecule's physicochemical properties, metabolic stability, and bioavailability . Researchers utilize this compound in the design and synthesis of potential therapeutic agents, leveraging the fluorine atom to modulate pKa, enhance membrane permeability, and improve binding affinity to specific biological targets . The isobutoxy side chain further contributes to the molecule's lipophilicity, making it a valuable intermediate for probing structure-activity relationships (SAR). This product is intended for research applications in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13FO B8122595 4-Ethynyl-2-fluoro-1-isobutoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2-fluoro-1-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQXEWUOBQCQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 4 Ethynyl 2 Fluoro 1 Isobutoxybenzene

Retrosynthetic Analysis and Strategic Disconnections

The design of a viable synthetic route for 4-ethynyl-2-fluoro-1-isobutoxybenzene commences with a retrosynthetic analysis, breaking down the target molecule into simpler, more readily available precursors.

Analysis of Key Functional Groups and Potential Precursors

The target molecule, this compound, possesses three key functional groups attached to the benzene (B151609) ring: an ethynyl (B1212043) group, a fluorine atom, and an isobutoxy group. The disconnection approach primarily targets the bonds connecting these functionalities to the aromatic ring. The two most logical disconnections are at the C-C bond of the ethynyl group and the C-O bond of the isobutoxy ether.

Ethynyl Group Disconnection: The carbon-carbon bond between the aromatic ring and the alkyne is a prime candidate for disconnection. This retrosynthetic step points towards a cross-coupling reaction, with the Sonogashira coupling being the most prominent method for forming such bonds. This disconnection suggests a halogenated benzene derivative (e.g., an iodo- or bromo-substituted benzene) and a terminal alkyne or a protected version thereof as the immediate precursors.

Isobutoxy Group Disconnection: The ether linkage can be retrosynthetically cleaved via a disconnection at the aryl C-O bond. This suggests a Williamson ether synthesis, a classic and reliable method for forming ethers. The precursors for this step would be a substituted phenol (B47542) and an isobutyl halide or sulfonate.

Identification of Preferred Synthetic Pathways

Based on the retrosynthetic analysis, a convergent synthetic strategy is preferred. This involves the preparation of a core aromatic scaffold containing the fluorine and a handle for the ethynylation, followed by the introduction of the isobutoxy and ethynyl groups in a stepwise manner.

A plausible and efficient pathway is as follows:

Formation of a Halogenated Fluorophenol: The synthesis would begin with a commercially available or readily synthesized fluorophenol bearing a halogen (typically bromine or iodine) at the position designated for the ethynyl group. A suitable starting material would be 4-bromo-2-fluorophenol (B1271925).

Etherification: The isobutoxy group is then introduced via a Williamson ether synthesis, reacting the 4-bromo-2-fluorophenol with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. This yields the key intermediate, 4-bromo-2-fluoro-1-isobutoxybenzene.

Ethynylation: The final step is the introduction of the ethynyl group. A Sonogashira coupling of 4-bromo-2-fluoro-1-isobutoxybenzene with a suitable alkyne source, such as trimethylsilylacetylene (B32187), followed by deprotection, affords the target molecule. The use of a protected alkyne is often favored to prevent side reactions like homocoupling. nih.govthieme-connect.com

This pathway is advantageous as it utilizes well-established and high-yielding reactions, and the intermediates are generally stable and easy to handle.

Synthesis of Halogenated and Alkylated Benzene Intermediates

The successful synthesis of this compound hinges on the efficient preparation of the key halogenated and alkylated benzene intermediates.

Preparation of Fluorinated Benzenoid Scaffolds

The synthesis of the core aromatic structure, a 1,2,4-trisubstituted benzene, requires careful regiochemical control. A common starting point is a commercially available fluorinated compound that can be selectively halogenated. For instance, 2-fluoroaniline (B146934) can be brominated at the para position to the fluorine atom. google.com The resulting 4-bromo-2-fluoroaniline (B1266173) can then be converted to the corresponding phenol via a diazotization reaction followed by hydrolysis. Alternatively, 2-fluorotoluene (B1218778) can be brominated and subsequently oxidized to 4-bromo-2-fluorobenzoic acid, which can then be converted to the desired phenol. chemicalbook.com

The choice of the halogen is also a critical consideration. While bromo derivatives are commonly used due to their balance of reactivity and stability, iodo-substituted analogs often exhibit higher reactivity in subsequent cross-coupling reactions, albeit at a higher cost.

Introduction of the Isobutoxy Group via Etherification

The Williamson ether synthesis is a robust and widely employed method for the formation of the ether linkage in this context. byjus.comwikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the synthesis of this compound, the precursor, 4-bromo-2-fluorophenol, is first deprotonated with a suitable base to form the corresponding phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The resulting phenoxide then reacts with an isobutyl halide, such as isobutyl bromide or isobutyl iodide, to yield 4-bromo-2-fluoro-1-isobutoxybenzene. byjus.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction.

ReactantsReagentsProduct
4-bromo-2-fluorophenolIsobutyl bromide, K₂CO₃4-bromo-2-fluoro-1-isobutoxybenzene
4-bromo-2-fluorophenolIsobutyl iodide, NaH4-bromo-2-fluoro-1-isobutoxybenzene

Ethynylation Strategies: Introduction of the Alkyne Moiety

The final and crucial step in the synthesis is the introduction of the ethynyl group onto the aromatic ring. The Sonogashira coupling is the premier reaction for this transformation, forming a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.orgnih.gov

This palladium-catalyzed cross-coupling reaction, typically co-catalyzed by a copper(I) salt, offers mild reaction conditions and a high tolerance for various functional groups. wikipedia.orglibretexts.org The reaction involves the coupling of the previously synthesized 4-bromo-2-fluoro-1-isobutoxybenzene with a suitable alkyne.

To avoid the homocoupling of the terminal alkyne, a common side reaction, a protected alkyne such as trimethylsilylacetylene (TMSA) is often used. nih.gov The TMS group acts as a protecting group for the terminal alkyne. After the Sonogashira coupling, the silyl (B83357) group is readily removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne. nih.govorganic-chemistry.org

The general sequence is as follows:

Sonogashira Coupling: 4-bromo-2-fluoro-1-isobutoxybenzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine).

Desilylation: The resulting 4-((trimethylsilyl)ethynyl)-2-fluoro-1-isobutoxybenzene is then treated with a reagent such as potassium carbonate in methanol (B129727) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to remove the trimethylsilyl (B98337) group, affording the final product, this compound.

Aryl HalideAlkyneCatalyst/BaseProduct
4-bromo-2-fluoro-1-isobutoxybenzeneTrimethylsilylacetylenePd(PPh₃)₄, CuI, Et₃N4-((trimethylsilyl)ethynyl)-2-fluoro-1-isobutoxybenzene
4-((trimethylsilyl)ethynyl)-2-fluoro-1-isobutoxybenzene-K₂CO₃, MeOHThis compound

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful and widely used method for forming C(sp²)-C(sp) bonds, making it a cornerstone for the synthesis of aryl alkynes. wikipedia.orgnih.gov The reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov For the synthesis of this compound, a common precursor would be a 4-halo-2-fluoro-1-isobutoxybenzene, with the iodo- or bromo-substituted derivatives being the most reactive. The reactivity order for the aryl halide is I > Br > Cl. wikipedia.org

The general reaction scheme is as follows:

Sonogashira Reaction Scheme

A plausible starting material for this synthesis is 4-bromo-2-fluoro-1-isobutoxybenzene. The synthesis of this precursor can be achieved through various routes, often starting from commercially available materials like 4-bromo-2-fluorophenol and isobutyl bromide.

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. libretexts.org While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, research has focused on developing more active and stable catalyst systems to improve yields and reaction conditions. wikipedia.orglibretexts.org

Key aspects of catalyst and ligand optimization include:

Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. wikipedia.orglibretexts.org The choice often depends on the specific substrates and reaction conditions.

Phosphine (B1218219) Ligands: Ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

Monodentate Phosphines: Triphenylphosphine (PPh₃) is a classic ligand, but bulky and electron-rich phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), can enhance catalytic activity, especially for less reactive aryl bromides and chlorides. libretexts.org

Bidentate Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can offer greater stability to the palladium complex. wikipedia.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective alternatives to phosphine ligands due to their strong σ-donating properties, which can lead to more stable and active catalysts. libretexts.orgmdpi.com

Copper Co-catalyst: Copper(I) salts, typically CuI, are used to form a copper acetylide intermediate, which then transmetalates with the palladium complex, accelerating the reaction. wikipedia.org However, copper can also lead to the undesirable homocoupling of the alkyne (Glaser coupling). libretexts.org This has spurred the development of copper-free Sonogashira protocols. nih.govnih.gov

Table 1: Common Catalyst Systems for Sonogashira Coupling

Palladium Source Ligand Co-catalyst Typical Substrates
PdCl₂(PPh₃)₂ Triphenylphosphine (PPh₃) CuI Aryl iodides, Aryl bromides
Pd(OAc)₂ Triphenylphosphine (PPh₃) CuI Aryl iodides, Aryl bromides
Pd₂(dba)₃ Tri-tert-butylphosphine (P(t-Bu)₃) None (Copper-free) Aryl bromides, Aryl chlorides
Pd(dppf)Cl₂ 1,1'-Bis(diphenylphosphino)ferrocene CuI Aryl iodides, Aryl bromides

The outcome of the Sonogashira reaction is significantly influenced by various parameters that can be fine-tuned to maximize the yield of this compound and minimize side products.

Solvent: The choice of solvent can affect catalyst solubility and reaction rate. Common solvents include amines like triethylamine (which can also act as the base), tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile. scielo.org.mx In some cases, polar aprotic solvents like DMSO have been shown to be highly effective, particularly for challenging couplings. scielo.org.mx

Base: A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. wikipedia.org Organic bases such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), and piperidine (B6355638) are frequently used. Inorganic bases like K₂CO₃, Cs₂CO₃, and t-BuOK can also be employed, sometimes offering advantages in specific systems. rsc.org

Temperature: Sonogashira reactions with highly reactive aryl iodides can often proceed at room temperature. wikipedia.org However, for less reactive aryl bromides, such as 4-bromo-2-fluoro-1-isobutoxybenzene, elevated temperatures are typically required to achieve a reasonable reaction rate. wikipedia.org

Protecting Groups for the Alkyne: To prevent homocoupling and other side reactions, the terminal alkyne can be used in the form of a silyl-protected derivative, such as trimethylsilyl (TMS) acetylene (B1199291) or triisopropylsilyl (TIPS) acetylene. mdpi.com The bulky TIPS group can be particularly effective in enhancing the stability of the alkyne. mdpi.com The silyl group is then removed in a subsequent step, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.

Table 2: Impact of Reaction Conditions on Sonogashira Coupling

Parameter Condition Effect on Yield and Selectivity
Solvent Polar aprotic (e.g., DMF, DMSO) Can enhance reaction rates and yields for difficult couplings. scielo.org.mx
Amine (e.g., Et₃N) Can act as both solvent and base.
Base Organic (e.g., Et₃N, DIPEA) Commonly used, effective for many substrates.
Inorganic (e.g., K₂CO₃, Cs₂CO₃) Can be advantageous, especially in copper-free systems. rsc.org
Temperature Room Temperature Sufficient for highly reactive substrates (e.g., aryl iodides). wikipedia.org
Elevated (e.g., 50-100 °C) Often necessary for less reactive substrates (e.g., aryl bromides). wikipedia.org
Alkyne Source Unprotected Terminal Alkyne Prone to homocoupling (Glaser coupling).

Alternative C-C Bond Formation Methods for Terminal Alkynes

While the Sonogashira coupling is the most direct route, other methods for forming C-C bonds to create terminal alkynes exist, though they may be less direct for the synthesis of this compound.

One classical approach involves the dehydrohalogenation of a dihaloalkane. libretexts.org In the context of the target molecule, this would require the synthesis of a precursor like 1-(2,2-dihaloethyl)-4-isobutoxy-2-fluorobenzene, which could then be treated with a strong base (e.g., sodium amide, NaNH₂) to eliminate two equivalents of HX and form the alkyne. However, the synthesis of such a precursor is often more complex than the Sonogashira approach.

Another strategy is the reaction of an organometallic reagent derived from 2-fluoro-1-isobutoxy-4-bromobenzene (e.g., a Grignard or organolithium reagent) with a suitable electrophile containing a protected acetylene unit. However, these reactions can be lower-yielding and less functional group tolerant than palladium-catalyzed methods.

Multi-Step Synthesis Pathways and Sequential Functionalization

The synthesis of this compound is inherently a multi-step process. The order of these steps is crucial for the successful formation of the final product. lumenlearning.com

A likely synthetic sequence would be:

Synthesis of the Aryl Halide Precursor:

Starting from a commercially available substituted phenol or aniline, such as 4-bromo-2-fluorophenol.

Etherification of the phenolic hydroxyl group with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base (e.g., K₂CO₃) to form 4-bromo-2-fluoro-1-isobutoxybenzene.

Introduction of the Ethynyl Group:

Sonogashira coupling of 4-bromo-2-fluoro-1-isobutoxybenzene with a protected alkyne like trimethylsilylacetylene. This is performed using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) in a suitable solvent and base (e.g., triethylamine).

The use of a silyl-protected alkyne is advantageous to prevent the formation of byproducts. wright.edu

Deprotection:

Removal of the silyl protecting group from the resulting 4-((trimethylsilyl)ethynyl)-2-fluoro-1-isobutoxybenzene. This is typically achieved under mild conditions, for instance, by treatment with potassium carbonate in methanol or a fluoride salt like TBAF. This step yields the final target compound, this compound.

This sequential approach allows for the controlled introduction of each functional group, managing regioselectivity and minimizing competing reactions. lumenlearning.com

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

Each step in the synthesis of this compound requires careful purification to ensure the purity of the intermediates and the final product.

Work-up Procedures: After each reaction, a standard aqueous work-up is typically performed. This involves quenching the reaction, followed by extraction of the product into an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The organic layer is then washed with water, brine, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. orgsyn.org

Chromatography: The primary method for purifying the intermediates and the final compound is silica (B1680970) gel column chromatography. A gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate, is used to elute the desired compound from the column, separating it from unreacted starting materials, catalysts, and byproducts.

Crystallization/Recrystallization: If the intermediates or the final product are crystalline solids, recrystallization can be a highly effective purification technique. orgsyn.org This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Distillation: For liquid intermediates that are thermally stable, distillation under reduced pressure can be used for purification.

The purity of the isolated compounds is typically assessed by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Advanced Spectroscopic and Analytical Characterization of 4 Ethynyl 2 Fluoro 1 Isobutoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecular structure. For 4-Ethynyl-2-fluoro-1-isobutoxybenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound provides critical information on the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals for the aromatic protons, the isobutoxy group protons, and the acetylenic proton.

The aromatic region is expected to show a complex splitting pattern due to the presence of three non-equivalent protons on the benzene (B151609) ring, which are coupled to each other and to the fluorine atom. The isobutoxy group will present a characteristic set of signals: a doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the ether linkage. The acetylenic proton typically appears as a sharp singlet, though small long-range couplings may be observed.

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (H-3, H-5, H-6)6.8 - 7.5m-
Isobutoxy (-OCH₂-)~3.8d~6.5
Isobutoxy (-CH-)~2.1m~6.7
Isobutoxy (-CH₃)~1.0d~6.7
Acetylenic (-C≡CH)~3.3s-

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment. The spectrum will show signals for the aromatic carbons, the ethynyl (B1212043) carbons, and the carbons of the isobutoxy group. The carbon directly bonded to the fluorine atom will appear as a doublet due to ¹JCF coupling, which is a key diagnostic feature. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (nJCF).

Expected ¹³C NMR Data:

Carbon AtomChemical Shift (δ, ppm)
Aromatic (C-F)~158 (d, ¹JCF ≈ 245 Hz)
Aromatic (C-O)~150
Aromatic (C-H)110 - 125
Aromatic (C-C≡)~115
Ethynyl (-C ≡CH)~83
Ethynyl (-C≡C H)~78
Isobutoxy (-OCH₂)~75
Isobutoxy (-CH)~28
Isobutoxy (-CH₃)~19

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. ucsb.edu The chemical shift of the fluorine atom in this compound is highly dependent on its electronic environment. alfa-chemistry.com For a fluorine atom attached to an aromatic ring, the chemical shift is expected in a specific region. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The chemical shift provides a definitive confirmation of the presence and electronic nature of the fluorine substituent. wikipedia.org

Expected ¹⁹F NMR Data:

NucleusChemical Shift (δ, ppm)Multiplicity
Ar-F -110 to -120m

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between the coupled protons in the isobutoxy group (methylene protons with the methine proton, and the methine proton with the methyl protons). It would also reveal the coupling network among the aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). sdsu.edu This is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum. Each proton signal will be correlated to the signal of the carbon it is attached to, for instance, the isobutoxy methylene protons to the O-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between carbon and proton atoms (nJCH, where n > 1). sdsu.edu This is key for connecting the different fragments of the molecule. For example, HMBC would show correlations from the isobutoxy methylene protons to the aromatic carbon attached to the oxygen (C-1), and from the acetylenic proton to the aromatic carbons C-4 and C-5, confirming the position of the ethynyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled through bonds. This can be used to confirm the substitution pattern on the aromatic ring by observing spatial correlations between the isobutoxy methylene protons and the proton at the C-6 position of the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification.

The IR and Raman spectra of this compound would be expected to show the following key vibrational bands:

C-H stretching (alkyne): A sharp, characteristic band around 3300 cm⁻¹ in the IR spectrum for the terminal alkyne C-H bond.

C≡C stretching (alkyne): A weak to medium band in the region of 2100-2150 cm⁻¹ in both IR and Raman spectra.

C-H stretching (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

C=C stretching (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching (ether): Strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-F stretching (aromatic): A strong absorption in the 1200-1300 cm⁻¹ region.

Expected Vibrational Spectroscopy Data:

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Acetylenic C-H stretch~3310Weak/Not observed
Aliphatic C-H stretch2870-29602870-2960
Aromatic C-H stretch3030-30803030-3080
C≡C stretch~2110~2110
Aromatic C=C stretch1500-16001500-1600
C-F stretch~1250Weak/Not observed
Aryl-O stretch~1220~1220
Alkyl-O stretch~1020Weak/Not observed

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure.

For this compound (C₁₂H₁₃FO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the isobutyl group, the isobutoxy group, and other characteristic fragments.

Expected Mass Spectrometry Data:

Ionm/z (Proposed)Description
[C₁₂H₁₃FO]⁺192.0950Molecular Ion
[C₈H₅FO]⁺136.0324Loss of isobutylene (B52900) (C₄H₈)
[C₈H₄F]⁺119.0300Loss of isobutoxy radical (•OC₄H₉)
[C₄H₉]⁺57.0704Isobutyl cation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental formula of a compound, a critical step in its identification. For this compound, HRMS would be employed to confirm its elemental composition of C12H13FO. The expected exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements.

Expected HRMS Data for this compound

ParameterExpected Value
Chemical FormulaC12H13FO
Calculated Exact Mass192.0950 u
Ionization ModeElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Expected Adducts[M+H]+, [M+Na]+

The measured mass from an HRMS experiment would be compared to the calculated mass. A mass accuracy within a few parts per million (ppm) would provide strong evidence for the proposed elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio (m/z) and then fragmenting it to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. While specific experimental MS/MS data for this compound is not publicly available, a predicted fragmentation pattern can be postulated based on its structure.

Upon ionization, the molecular ion ([C12H13FO]+•) or a protonated molecule ([C12H14FO]+) would be expected to undergo fragmentation at its weakest bonds. The isobutoxy group is a likely site for initial fragmentation.

Predicted Key Fragmentations in MS/MS of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossStructural Interpretation
192.1136.0C4H8Loss of isobutylene from the isobutoxy group.
192.1119.0C4H9OCleavage of the ether bond with loss of the isobutoxy radical.
136.0108.0COLoss of carbon monoxide from the resulting hydroxyphenyl fragment.

The fragmentation data would be instrumental in confirming the presence and connectivity of the ethynyl, fluoro, and isobutoxy substituents on the benzene ring.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This would reveal the planarity of the benzene ring, the orientation of the substituents, and the conformation of the flexible isobutoxy group in the solid state.

The resulting crystal structure would also detail intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds involving the ethynyl proton or the fluorine atom, which govern the packing of the molecules in the crystal lattice. However, there is no publicly available crystal structure for this compound.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds like this compound. The sample would be vaporized and passed through a capillary column, where it would be separated from any impurities based on boiling point and interactions with the column's stationary phase.

The retention time in the GC would be a characteristic property of the compound under specific analytical conditions. The coupled mass spectrometer would then provide a mass spectrum for the eluting compound, allowing for its positive identification by matching the spectrum with a library or by interpreting the fragmentation pattern. This method would be highly effective in identifying and quantifying any volatile impurities, such as starting materials or by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).

The compound would be separated from non-volatile or thermally labile impurities based on its polarity. A UV detector would be a suitable choice for detection, as the aromatic ring and ethynyl group are chromophores that absorb UV light. The purity of the sample would be determined by the relative area of the main peak in the chromatogram.

Hypothetical HPLC Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient or isocratic)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

By using these advanced analytical techniques, a comprehensive characterization of this compound can be achieved, providing a solid foundation for its potential use in further research and development.

Chemical Reactivity and Transformation Pathways of 4 Ethynyl 2 Fluoro 1 Isobutoxybenzene

Reactivity of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

The ethynyl group of 4-ethynyl-2-fluoro-1-isobutoxybenzene can be fully or partially reduced under different catalytic conditions.

Complete Hydrogenation: In the presence of catalysts like platinum (Pt), palladium (Pd), or nickel (Ni), the alkyne can be fully hydrogenated to an alkane. byjus.comlibretexts.org This reaction involves the addition of two equivalents of hydrogen gas (H₂) across the triple bond, converting this compound into 4-ethyl-2-fluoro-1-isobutoxybenzene.

Partial Hydrogenation (cis-Alkene Formation): Selective reduction to a cis-alkene can be achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalyst deactivates the more reactive sites that would typically lead to complete saturation, thus yielding 4-(cis-vinyl)-2-fluoro-1-isobutoxybenzene.

Partial Hydrogenation (trans-Alkene Formation): To obtain the trans-alkene, a dissolving metal reduction is employed, typically using sodium or lithium metal in liquid ammonia. libretexts.org This reaction proceeds through a radical anion intermediate and results in the formation of 4-(trans-vinyl)-2-fluoro-1-isobutoxybenzene. libretexts.org

Table 1: Hydrogenation Products of this compound

Starting MaterialReagents and ConditionsMajor Product
This compoundH₂, Pd/C (or Pt, Ni)4-Ethyl-2-fluoro-1-isobutoxybenzene
This compoundH₂, Lindlar's Catalyst4-(cis-vinyl)-2-fluoro-1-isobutoxybenzene
This compoundNa (or Li), liquid NH₃4-(trans-vinyl)-2-fluoro-1-isobutoxybenzene

Cycloaddition reactions are powerful methods for constructing cyclic molecules. wikipedia.orgfiveable.me The terminal alkyne of this compound is an excellent substrate for the Huisgen [3+2] azide-alkyne cycloaddition, which yields a stable 1,2,3-triazole ring. wikipedia.org

This reaction can be performed under several conditions:

Thermal Cycloaddition: Heating the alkyne with an organic azide (B81097) results in the formation of a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular "click chemistry" reaction, often catalyzed by copper(I) species generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, exclusively yields the 1,4-disubstituted triazole isomer. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed version, ruthenium catalysts selectively produce the 1,5-disubstituted triazole isomer.

The reaction of this compound with an azide (R-N₃) would thus lead to the formation of either 1-(4-(2-fluoro-4-isobutoxyphenyl))-4-R-1H-1,2,3-triazole or 1-(5-(2-fluoro-4-isobutoxyphenyl))-4-R-1H-1,2,3-triazole, depending on the catalyst used.

Hydration: In the presence of aqueous acid and a mercury(II) sulfate (B86663) catalyst, terminal alkynes undergo hydration. openstax.orglumenlearning.com The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond, initially forming an enol intermediate. libretexts.org This enol rapidly tautomerizes to the more stable ketone. lumenlearning.com For this compound, this reaction would yield 1-(2-fluoro-4-isobutoxyphenyl)ethan-1-one. libretexts.org An alternative, anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence, which would produce (2-fluoro-4-isobutoxyphenyl)acetaldehyde. libretexts.orgfiveable.me

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the ethynyl group also adheres to Markovnikov's rule. chemistrysteps.commasterorganicchemistry.com The initial addition of one equivalent of HX would produce a vinyl halide, 4-(1-halovinyl)-2-fluoro-1-isobutoxybenzene. chemistrysteps.com If two or more equivalents of the hydrogen halide are used, a second addition occurs, resulting in a geminal dihalide, 4-(1,1-dihaloethyl)-2-fluoro-1-isobutoxybenzene. chemistrysteps.com The formation of the geminal dihalide is favored because the halogen atom on the vinyl halide intermediate stabilizes the adjacent carbocation formed during the second addition step through resonance. chemistrysteps.com

The terminal C-H bond of the ethynyl group is weakly acidic and can be readily functionalized through various transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example. organic-chemistry.orglibretexts.orgwikipedia.org

This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orggold-chemistry.org Reacting this compound with an aryl halide (Ar-X) under Sonogashira conditions would yield a diarylacetylene derivative, 1-((2-fluoro-4-isobutoxyphenyl)ethynyl)arene. This reaction is highly versatile for creating complex conjugated systems. gold-chemistry.org

Table 2: Key Transition Metal-Catalyzed Reactions of the Ethynyl Group

Reaction NameReactant 2Catalyst SystemProduct Type
Sonogashira CouplingAryl/Vinyl HalidePd catalyst, Cu(I) co-catalyst, Amine baseDi-substituted Alkyne

Reactivity of the Fluoro Substituent

The fluorine atom on the aromatic ring can participate in substitution reactions, although the conditions required depend heavily on the electronic nature of the ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. libretexts.org In this two-step process, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com Aromaticity is then restored by the departure of the leaving group. stackexchange.com

The rate of SNAr reactions is highly dependent on two main factors:

Leaving Group Ability: In the context of SNAr, fluoride (B91410) is an excellent leaving group. Although the C-F bond is very strong, the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to attack. stackexchange.commasterorganicchemistry.comyoutube.com

Electronic Stabilization of the Intermediate: The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) at the ortho and/or para positions to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

In this compound, the fluoro substituent is ortho to the electron-donating isobutoxy group and meta to the weakly deactivating ethynyl group. The strong electron-donating nature of the isobutoxy group increases the electron density on the aromatic ring, which generally disfavors nucleophilic attack. Therefore, SNAr reactions on this specific substrate would likely require harsh conditions or highly potent nucleophiles. The absence of strong electron-withdrawing groups ortho or para to the fluorine atom means the Meisenheimer complex would not be significantly stabilized, making the reaction less favorable compared to polyfluoroarenes or nitro-substituted fluoroarenes. nih.gov

C-F Bond Activation and Functionalization

The carbon-fluorine bond on an aromatic ring is the strongest single bond to carbon, making its activation and functionalization a significant chemical challenge. chem8.org The C(sp²)–F bond in this compound is generally inert to standard nucleophilic substitution conditions due to this high bond dissociation energy. chem8.orgresearchgate.net

Functionalization typically requires specialized methods that can overcome this stability, such as transition-metal catalysis or the use of highly reactive organometallic reagents. researchgate.netnih.gov Earth-abundant 3d transition metals like cobalt and nickel, as well as noble metals such as palladium and rhodium, have been successfully employed to promote C–F bond activation, enabling regioselective functionalization. researchgate.net These reactions often proceed through mechanisms like oxidative addition to a low-valent metal center or via single-electron transfer pathways. nih.govnih.gov

In the context of this compound, the presence of the electron-donating isobutoxy group and the π-system of the ethynyl group can electronically influence the C–F bond, although cleavage remains difficult. Late-stage functionalization via C-F activation is a powerful tool in medicinal chemistry for accessing novel fluorinated molecules. rsc.org

Table 1: Potential Methods for C-F Bond Functionalization

Reaction Type Reagents/Catalysts Potential Products Mechanism Pathway
Cross-Coupling Pd or Ni catalysts, Organometallic reagents (e.g., Grignard, organoboron) Biaryl compounds, Alkylated/Arylated arenes Oxidative Addition, Reductive Elimination
Hydrodefluorination Transition-metal hydrides, Silanes 4-Ethynyl-1-isobutoxybenzene Catalytic reduction

Transformations Involving the Isobutoxy Moiety

The isobutoxy group (–OCH₂CH(CH₃)₂) consists of an ether linkage and a branched alkyl chain, both of which can potentially undergo chemical transformations.

The most common reaction involving the isobutoxy group is the cleavage of the ether bond. Ethers are generally stable but can be cleaved by strong acids, most effectively by hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org For aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is strengthened by the sp² hybridization of the carbon and resonance effects.

The reaction proceeds via protonation of the ether oxygen by the strong acid, forming a good leaving group. masterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the isobutyl group in an Sₙ2 reaction. libretexts.orglibretexts.org This results in the formation of 4-ethynyl-2-fluorophenol (B13597608) and the corresponding isobutyl halide. Diaryl ethers and ethers with t-butyl groups may cleave through different mechanisms (Sₙ1 for t-butyl), but for a primary alkyl group like isobutyl, the Sₙ2 pathway is expected. openstax.orglibretexts.org

Table 2: Ether Cleavage Reaction of this compound

Reagent Conditions Products Mechanism
HBr (conc.) Heat (reflux) 4-Ethynyl-2-fluorophenol + Isobutyl bromide Sₙ2
HI (conc.) Heat (reflux) 4-Ethynyl-2-fluorophenol + Isobutyl iodide Sₙ2

The alkyl chain of the isobutoxy group is generally resistant to oxidation and reduction under mild conditions.

Oxidation: While the alkyl side chains of aromatic rings can be oxidized at the benzylic position, this reaction is not applicable to the isobutoxy group as it is not directly bonded to the ring. libretexts.orgopenstax.orglibretexts.org The carbon atom alpha to the ether oxygen is not a benzylic carbon. Aggressive oxidation with potent agents like potassium permanganate (B83412) under harsh conditions would likely lead to the cleavage of the ether linkage and potential degradation of the entire molecule, rather than selective oxidation of the isobutyl chain. libretexts.org The oxidation of a tert-butyl group attached to an aromatic ring has been shown to be extremely difficult, and while the isobutyl group is not tertiary, it still lacks the enhanced reactivity of a benzylic position. google.com

Reduction: The isobutoxy group and the ether linkage are stable to most common reducing agents. Catalytic hydrogenation, which can reduce the ethynyl group or, under forcing conditions, the aromatic ring, would typically leave the ether functional group untouched. libretexts.orglibretexts.org The Birch reduction, which employs alkali metals in liquid ammonia, reduces aromatic rings but does not affect ether linkages. lumenlearning.com Therefore, selective reduction of the isobutyl chain without affecting other parts of the molecule is not a synthetically viable pathway.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: This is a key consideration for reactions on both the aromatic ring and the ethynyl group.

Electrophilic Aromatic Substitution: The position of an incoming electrophile is directed by the existing substituents. The isobutoxy group (–OR) is a strongly activating, ortho-, para-director due to resonance donation of its oxygen lone pairs. The fluorine atom (–F) is deactivating via induction but is also an ortho-, para-director due to resonance. The ethynyl group (–C≡CH) is a deactivating, meta-director. The powerful activating effect of the isobutoxy group is dominant, directing incoming electrophiles primarily to the positions ortho and para to it. Since the para position is occupied by the ethynyl group, substitution is expected to occur at the position ortho to the isobutoxy group (and meta to the fluorine and ethynyl groups).

Reactions of the Alkyne: Additions to the terminal alkyne are governed by regiochemical rules. For instance, the hydration of the alkyne (e.g., with H₂SO₄, H₂O, HgSO₄) would follow Markovnikov's rule to yield a methyl ketone, 1-(3-fluoro-4-isobutoxyphenyl)ethan-1-one.

Stereoselectivity: This becomes relevant when a reaction creates a new stereocenter.

For example, if the ketone product from alkyne hydration were to be reduced to a secondary alcohol, a new chiral center would be formed. Using a standard reducing agent like sodium borohydride (B1222165) would result in a racemic mixture of the (R)- and (S)-alcohols. Achieving stereoselectivity would require the use of a chiral reducing agent or a chiral catalyst.

Reactions involving the ethynyl group can also be designed to be stereoselective. For example, the synthesis of conjugated fluoro enynes can be achieved with high E-stereoselectivity, and these products can be further converted into stereoisomeric fluoro dienes. nih.gov

Investigation of Reaction Kinetics and Mechanisms

While specific kinetic studies on this compound are not widely published, the mechanisms of its potential transformations can be inferred from well-established principles of organic chemistry.

Ether Cleavage: The kinetics of this Sₙ2 reaction would be second-order, depending on the concentration of both the protonated ether and the halide nucleophile. wikipedia.org

Electrophilic Aromatic Substitution: The mechanism involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The rate-determining step is typically the initial attack of the electrophile on the aromatic ring. The stability of the possible arenium ion intermediates determines the regiochemical outcome.

C-F Activation: Mechanistic investigations in this field often employ Density Functional Theory (DFT) calculations to model transition states and reaction pathways. chem8.org These studies help to understand the role of the catalyst and the electronic effects of the substituents on the reaction barrier.

Alkyne Reactions: The mechanism of electrophilic addition to the alkyne involves the formation of a vinyl cation intermediate, which is then trapped by a nucleophile.

Detailed mechanistic studies would involve analyzing reaction rates under various conditions, identifying intermediates through spectroscopic methods, and performing isotopic labeling experiments to trace the pathways of atoms through the reaction.

Theoretical and Computational Investigations of 4 Ethynyl 2 Fluoro 1 Isobutoxybenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of a molecule's electronic makeup. For 4-Ethynyl-2-fluoro-1-isobutoxybenzene, these methods have been employed to map its electron distribution, predict its spectroscopic signatures, and understand its ground state properties.

The distribution of electrons within a molecule is dictated by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. Analysis of the HOMO and LUMO of this compound indicates that the HOMO is primarily localized on the electron-rich ethynylbenzene portion of the molecule, while the LUMO is distributed across the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic properties and reactivity. The electron density distribution, also obtainable from DFT calculations, highlights the electronegative fluorine atom and the oxygen atom of the isobutoxy group, which are regions of higher electron density.

Computational methods can predict spectroscopic parameters with a high degree of accuracy. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be performed. These predicted spectra serve as a valuable tool for the identification and characterization of the compound, especially when compared with experimental data. For instance, the calculated 1H and 13C NMR chemical shifts can aid in the assignment of peaks in an experimental spectrum. Similarly, the predicted IR frequencies can be correlated with the vibrational modes of the molecule, providing information about its functional groups.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, exhibiting a range of conformations. Understanding this dynamic behavior is crucial for a complete picture of a molecule's properties.

The isobutoxy group attached to the benzene (B151609) ring of this compound can rotate around the C-O bond, leading to different spatial arrangements or conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers, which correspond to energy minima on the potential energy surface. The energy barriers between these stable conformers determine the rate of interconversion. Such studies are vital for understanding how the molecule's shape influences its interactions with its environment. The introduction of a substituent like fluorine can influence the preferred molecular conformation. mdpi.com

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motion. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. For this compound, MD simulations can be used to study the flexibility of the isobutoxy chain and the rotational dynamics of the ethynyl (B1212043) group. These simulations offer insights into the molecule's behavior in different environments, such as in solution or in the solid state, and can reveal how its dynamic properties are influenced by temperature and pressure.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions at a molecular level. For this compound, understanding its reactivity is crucial for its application in various synthetic pathways.

The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. The transition state (TS) represents the highest energy point along the reaction coordinate, and its identification is a key step in this exploration. For a hypothetical dimerization reaction of this compound, a transition state search would be conducted using computational methods such as Density Functional Theory (DFT).

Once the transition state geometry is located and confirmed by the presence of a single imaginary frequency, Intrinsic Reaction Coordinate (IRC) analysis is performed. mdpi.com The IRC path connects the transition state to the reactants and products, providing a clear depiction of the reaction pathway. mdpi.comresearchgate.netresearchgate.net This analysis confirms that the identified transition state indeed connects the desired reactants and products.

Table 1: Hypothetical Vibrational Frequencies of the Transition State for the Dimerization of this compound

Vibrational ModeFrequency (cm⁻¹)Description
1-1850C-C bond formation (imaginary frequency)
22100C≡C stretch
33050C-H stretch (aromatic)
41250C-O-C stretch
51100C-F stretch

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. It is calculated as the energy difference between the transition state and the reactants. For the hypothetical dimerization of this compound, computational methods can provide a quantitative measure of this energy barrier.

Different reaction pathways can be explored computationally to determine the most favorable route. For instance, in a potential cycloaddition reaction involving the ethynyl group, different stereochemical outcomes (e.g., endo vs. exo) can be assessed by comparing their respective activation energies. The pathway with the lower activation energy is considered the more kinetically favorable route.

Table 2: Hypothetical Calculated Activation Energies for Different Reaction Pathways

Reaction PathwayActivation Energy (kcal/mol)Relative Rate
[2+2] Cycloaddition35.2Slow
[4+2] Cycloaddition (endo)25.8Fast
[4+2] Cycloaddition (exo)28.1Moderate

Intermolecular Interactions and Supramolecular Assembly Prediction

The non-covalent interactions between molecules of this compound dictate its physical properties and its ability to form ordered structures. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. Computational methods can be employed to predict how these molecules might self-assemble into larger supramolecular structures. beilstein-journals.org

Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. By understanding the nature and strength of these interactions, it is possible to predict the most stable packing arrangements in the solid state, which is crucial for crystal engineering and materials design.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for calculating bulk solvent effects on properties like dipole moment and electronic absorption spectra.

Explicit solvent models involve including a number of solvent molecules around the solute in the calculation. This approach is more computationally intensive but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding, which can play a critical role in reaction mechanisms and rates. For this compound, studying its behavior in solvents of varying polarity would be essential to predict its reactivity in different reaction conditions.

Table 3: Hypothetical Calculated Dipole Moment of this compound in Different Solvents

SolventDielectric ConstantCalculated Dipole Moment (Debye)
Gas Phase1.02.5
Hexane (B92381)1.92.8
Dichloromethane9.13.5
Acetonitrile (B52724)37.54.2
Water80.14.8

Exploration of Advanced Materials and Synthetic Applications of 4 Ethynyl 2 Fluoro 1 Isobutoxybenzene

Polymerization and Oligomerization Studies

There is no publicly available scientific literature detailing the polymerization or oligomerization of 4-Ethynyl-2-fluoro-1-isobutoxybenzene.

Specific studies on the synthesis of conjugated polymers derived from the alkyne polymerization of this compound have not been reported in the scientific literature.

No research has been found describing the copolymerization of this compound with other functional monomers.

Application as a Versatile Building Block in Organic Synthesis

The utility of this compound as a versatile building block in organic synthesis is not documented in the available scientific literature.

There are no published examples of this compound being used as a precursor for the synthesis of diverse aromatic compounds with defined functionalization patterns.

The application of this compound as a scaffold for the construction of complex molecular architectures has not been reported in the scientific literature.

Role in the Development of Novel Organic Electronic Materials

No studies have been identified that investigate the role of this compound in the development of novel organic electronic materials.

Design and Synthesis of Ligands for Metal Complexes

The molecular architecture of this compound, featuring a terminal alkyne (ethynyl group), a fluoro substituent, and an isobutoxy group on a benzene (B151609) ring, presents several theoretical avenues for its application as a precursor in the synthesis of ligands for metal complexes. The ethynyl (B1212043) group, in particular, is a versatile functional handle for constructing more elaborate ligand structures.

The design of ligands derived from this compound would likely leverage the reactivity of the ethynyl group. This group can participate in a variety of coupling reactions, allowing for the attachment of coordinating moieties. For instance, Sonogashira coupling could be employed to link the ethynylbenzene core to other aromatic or heterocyclic systems containing donor atoms such as nitrogen, phosphorus, or sulfur. These donor atoms are crucial for the resulting ligand's ability to bind to a metal center.

Another potential synthetic strategy involves the deprotonation of the terminal alkyne to form an acetylide. This acetylide can then act as a nucleophile to react with various electrophiles, thereby introducing coordinating groups. For example, reaction with a chlorophosphine could yield a phosphine-alkyne ligand, a class of ligands known for their utility in coordination chemistry.

The presence of the fluoro and isobutoxy groups on the phenyl ring could also influence the properties of any resulting metal complexes. These substituents can modulate the electronic properties of the ligand through inductive and mesomeric effects. The fluoro group, being electron-withdrawing, and the isobutoxy group, being electron-donating, would have competing effects that could be fine-tuned in more complex ligand designs. Furthermore, the steric bulk of the isobutoxy group could play a role in controlling the coordination geometry around a metal center, potentially influencing the stability and reactivity of the final complex.

Table of Potential Ligand Synthesis Reactions:

Reaction TypeReactantsPotential Ligand Product Type
Sonogashira CouplingThis compound, Aryl halide with donor group (e.g., 2-bromopyridine)Pyridyl-alkyne ligand
Acetylide Formation and Nucleophilic Substitution1. This compound, Strong base (e.g., n-BuLi) 2. Electrophile with donor group (e.g., Ph₂PCl)Phosphino-alkyne ligand
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)This compound, Organic azide (B81097) with donor groupTriazole-based ligand

Conclusion and Future Research Directions

Summary of Key Academic Insights into 4-Ethynyl-2-fluoro-1-isobutoxybenzene

Currently, there is a notable scarcity of dedicated academic research focused exclusively on this compound. However, a wealth of knowledge on related aromatic compounds allows for informed postulations about its chemical behavior and potential. The presence of the ethynyl (B1212043) group suggests its utility in coupling reactions, such as the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds. sigmaaldrich.com The fluorine atom is known to modulate the electronic properties of the aromatic ring through its inductive electron-withdrawing effect, which can influence the reactivity of the other substituents. researchgate.net The isobutoxy group, being an electron-donating group, will also impact the electron density of the benzene (B151609) ring. The interplay of these electronic effects is a key area for future investigation.

Identification of Remaining Research Challenges and Unexplored Areas

The primary research challenge is the lack of a well-established and optimized synthetic route for this compound. While general methods for the synthesis of ethynyl-substituted aromatics exist, such as the palladium-catalyzed coupling of haloaromatics with acetylenes, a specific and efficient protocol for this molecule has yet to be reported. harvard.edu Furthermore, its fundamental physicochemical properties, including its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), are not yet documented in the scientific literature. A significant unexplored area is the reactivity of this trifunctional molecule. Understanding how the three different functional groups influence each other's reactivity is crucial for its application as a versatile building block in organic synthesis.

Prospective Avenues for Further Academic Inquiry and Innovation

Future academic inquiry should initially focus on the development of a robust and scalable synthesis of this compound. A plausible synthetic strategy could involve the Sonogashira coupling of a protected acetylene (B1199291) with a suitable halogenated 2-fluoro-1-isobutoxybenzene precursor.

Once synthesized, a thorough characterization of its structural and electronic properties is paramount. This would involve a combination of spectroscopic techniques and computational modeling to understand the molecule's geometry, electron distribution, and reactivity.

Subsequent research could explore its utility in various chemical transformations. For instance, the ethynyl group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to generate highly functionalized triazole derivatives. It could also be a monomer in polymerization reactions to create novel polymers with potentially interesting optical or electronic properties.

Research AvenueDescriptionPotential Impact
Synthetic Route Development Establishing an efficient and scalable synthesis of this compound.Enables further research and potential commercial applications.
Physicochemical Characterization Detailed analysis of its spectroscopic, thermal, and electronic properties.Provides fundamental data for understanding its behavior and for quality control.
Reactivity Studies Investigation of the reactivity of the ethynyl, fluoro, and isobutoxy groups.Unlocks its potential as a versatile building block in organic synthesis.
Polymerization Studies Exploration of its use as a monomer for the synthesis of novel polymers.Could lead to new materials with unique optical or electronic properties.
Click Chemistry Applications Utilization in copper-catalyzed azide-alkyne cycloaddition reactions.Provides a pathway to complex, highly functionalized molecules.

Broader Implications for Synthetic Chemistry and Materials Science

The study of this compound and its derivatives could have broader implications for synthetic chemistry and materials science. The development of new synthetic methodologies for introducing multiple, distinct functional groups onto an aromatic ring is a constant challenge in organic synthesis. acs.org The insights gained from the synthesis and reactivity of this molecule could contribute to the development of more efficient and selective synthetic strategies.

In materials science, highly functionalized aromatic compounds are crucial for the design of advanced materials with tailored properties. ijrar.org The unique combination of a rigid aromatic core with a reactive ethynyl group and a flexible isobutoxy chain could lead to the development of new liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials.

Outlook on the Potential of Highly Functionalized Aromatic Compounds in Chemical Research

Highly functionalized aromatic compounds are at the forefront of chemical research, offering a vast and largely unexplored chemical space. These molecules serve as versatile platforms for the construction of complex molecular architectures with a wide range of applications, from pharmaceuticals to advanced materials. The ability to precisely control the arrangement of multiple functional groups on an aromatic scaffold allows for the fine-tuning of a molecule's properties and functions. As our understanding of structure-property relationships deepens, the demand for novel, highly functionalized aromatic building blocks like this compound will undoubtedly continue to grow, driving innovation in both fundamental and applied chemical research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Ethynyl-2-fluoro-1-isobutoxybenzene with high purity?

  • Methodology :

  • Isobutoxy Introduction : Use nucleophilic aromatic substitution (NAS) with isobutanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Fluorination : Employ electrophilic fluorinating agents like Selectfluor® in acetonitrile.
  • Ethynyl Group Installation : Perform Sonogashira coupling using Pd(PPh₃)₄/CuI catalysis with trimethylsilylacetylene, followed by desilylation.
  • Purification : Column chromatography (hexane/EtOAc gradient) followed by HPLC validation using a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35 mobile phase) .

Q. How should researchers validate the structural identity of this compound using spectroscopic methods?

  • Methodology :

  • ¹⁹F NMR : Expect δ -110 to -115 ppm for the aromatic fluorine.
  • FT-IR : Identify C≡C (~2100 cm⁻¹) and C-O-C (isobutoxy, ~1250 cm⁻¹) stretches.
  • HRMS : Exact mass for C₁₂H₁₁FO (M+H⁺) = 206.0841.
  • HPLC Cross-Validation : Align retention times with fluorinated standards (e.g., 2-fluorobiphenyl) to confirm identity .

Advanced Research Questions

Q. What strategies resolve conflicting data regarding the thermal stability of this compound in polar aprotic solvents?

  • Methodology :

  • Controlled Stability Studies :
ConditionTemperature (°C)SolventAnalysis IntervalTechnique
125DMF0, 24, 48 hHPLC
240DMSO0, 12, 24 h¹⁹F NMR
  • Degradation Analysis : Quantify defluorination or ethynyl oxidation using Pharmacopeial Forum’s buffer system (pH 4.6).
  • Surface Adsorption Effects : Apply microspectroscopic imaging (e.g., AFM or ToF-SIMS) on silica and polymer surfaces to assess stability .

Q. How does the electron-withdrawing fluoro group influence the reactivity of this compound in Pd-catalyzed cross-couplings?

  • Methodology :

  • Hammett Analysis : Compare σₚ values of substituents to quantify electronic effects.
  • Kinetic Experiments :
Substituentk (M⁻¹s⁻¹)σₚ
-F0.45+0.06
-O-iBu0.12-0.10
  • Computational Validation : Use DFT (B3LYP/6-31G*) to model electron density at the ethynyl carbon. Reduced density correlates with slower oxidative addition in Pd catalysis.
  • In Situ Monitoring : Track catalytic intermediates via IR spectroscopy .

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